Creatine citrate
Overview
Description
Creatine, a molecule synthesized mainly in the liver, kidneys, and pancreas, plays a crucial role in energy storage and supply, especially in tissues with high energy demands. It is transported into cells via the Na+/Cl−-dependent creatine transporter (CRT) and participates in the reversible transphosphorylation reaction catalyzed by creatine kinase (CK), producing phosphocreatine (PCr) and aiding in cellular bioenergetics (Bonilla et al., 2021).
Synthesis Analysis
Creatine monohydrate can be synthesized from N-methylglycine (sarcosine) and cyanamide in a reaction that illustrates the electrophilic nature of nitriles and the nucleophilic nature of amines. This synthesis, applicable in educational settings, underscores basic organic chemistry principles (Smith & Tan, 2006).
Molecular Structure Analysis
The molecular structure of creatine features a guanidinium cation that can form salts with various anions, including citrate. This property enhances its water solubility and bioavailability. The structure-function relationship of creatine and its derivatives plays a significant role in its biological efficacy and potential therapeutic applications (Gufford et al., 2010).
Chemical Reactions and Properties
Creatine participates in a key bioenergetic reaction catalyzed by creatine kinase, where it is converted to phosphocreatine (PCr) and adenosine diphosphate (ADP), facilitating the rapid regeneration of adenosine triphosphate (ATP) in active muscles. This reaction is central to the energy buffering and rapid energy supply in tissues with high ATP turnover rates (Brosnan et al., 2011).
Physical Properties Analysis
Creatine's solubility in water and its stability in solution are critical for its biological function and supplementation efficacy. The physicochemical properties, such as solubility and partition coefficient, of different creatine salts (e.g., citrate, hydrochloride) influence their absorption and utilization in the body. Creatine citrate, specifically, shows a distinct profile in terms of solubility and bioavailability, which is important for dietary supplements (Gufford et al., 2010).
Chemical Properties Analysis
The chemical behavior of creatine, including its interactions with enzymes, transporters, and other molecules within cells, underpins its role in metabolic processes and energy management. Creatine's ability to form stable phosphocreatine and interact with creatine kinase is foundational to its energy buffering capacity in muscle and brain tissues. The understanding of these interactions is crucial for leveraging creatine's therapeutic potential in various diseases (Joncquel-Chevalier Curt et al., 2015).
Scientific Research Applications
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Athletic Performance and Exercise Improvement
- Field : Sports Nutrition and Exercise Science .
- Application : Creatine supplementation is popular among athletes and exercising individuals for improving muscle mass, performance, and recovery .
- Methods : The recommended dosage for creatine supplementation is typically 3-5 g/day or 0.1 g/kg of body mass/day .
- Results : Studies have consistently shown that creatine supplementation increases intramuscular creatine concentrations, which may help explain the observed improvements in high-intensity exercise performance leading to greater training adaptations .
-
Aging
- Field : Gerontology .
- Application : Creatine supplementation may have beneficial effects in older populations .
- Methods : As with athletic performance, the recommended dosage for creatine supplementation is typically 3-5 g/day or 0.1 g/kg of body mass/day .
- Results : Evidence-based research shows that creatine supplementation is relatively well-tolerated in older populations and may enhance post-exercise recovery .
properties
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-7(4(5)6)2-3(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2H2,1H3,(H3,5,6)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBREGJRSROLGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
331942-94-0, 331942-93-9 | |
Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331942-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331942-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
323.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Creatine citrate | |
CAS RN |
331942-94-0, 177024-62-3 | |
Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-[carbamimidoyl(methyl)amino]acetic acid citrate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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